molecular formula C15H14ClNO3 B14961181 N-(4-chlorophenyl)-3,4-dimethoxybenzamide

N-(4-chlorophenyl)-3,4-dimethoxybenzamide

Cat. No.: B14961181
M. Wt: 291.73 g/mol
InChI Key: ZCGMPFHAZJNEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a 3,4-dimethoxy-substituted benzoyl moiety. The 3,4-dimethoxy group is a recurring pharmacophore in medicinal chemistry, contributing to enhanced binding interactions through hydrophobic and hydrogen-bonding effects . The 4-chlorophenyl moiety may improve metabolic stability and target affinity via electron-withdrawing effects . Derivatives of this compound have been explored in repurposing studies against the monkeypox virus (MPXV) and in anticancer drug development .

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18)

InChI Key

ZCGMPFHAZJNEOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-chlorophenyl)-3,4-dimethoxybenzamide, their modifications, biological activities, and performance metrics.

Compound Name Structural Modifications Biological Activity Key Findings References
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide Addition of allylcarbamoyl group to 4-chlorophenyl Antiviral (MPXV protease inhibitor) Highest binding affinity (−6.7 kcal/mol) in molecular docking; outperformed Oleic Acid and 6-Dimethylaminonaphthene-1-sulfonic acid amide .
6-Dimethylaminonaphthene-1-sulfonic acid amide Sulfonic acid amide scaffold Antiviral (MPXV protease inhibitor) Moderate binding affinity (−5.0 to −6.7 kcal/mol); lower than allylcarbamoyl analog .
Oleic Acid Fatty acid structure Antiviral (MPXV protease inhibitor) Weak binding affinity (−5.0 kcal/mol); limited therapeutic potential .
N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) Hydrazone-linked chlorophenyl and benzylidene groups Antiproliferative (anticancer) Synthesized and screened against cancer cell lines; structural complexity may enhance DNA intercalation .
N-((2-Bromo-6-chloro-4-nitrophenyl)carbamothio-yl)-3,4-dimethoxybenzamide (19) Thiourea and nitro/bromo substituents Carbonic anhydrase inhibition High yield (89%); substituents likely enhance enzyme binding via polar interactions .
4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide Phenethyl spacer instead of direct chlorophenyl attachment Undisclosed Structural analog with potential differences in solubility and target selectivity .

Key Structural and Functional Insights:

Antiviral Activity: The allylcarbamoyl modification in N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide significantly improves binding to MPXV cysteine protease, likely due to additional hydrogen bonding and hydrophobic interactions with the protease active site . In contrast, Oleic Acid and 6-Dimethylaminonaphthene-1-sulfonic acid amide exhibit weaker binding, highlighting the importance of the allylcarbamoyl group for antiviral efficacy .

Anticancer Activity :

  • Hydrazone derivatives (e.g., compound 3b) demonstrate that introducing conjugated systems (e.g., benzylidene hydrazone) enhances antiproliferative effects, possibly through topoisomerase inhibition or apoptosis induction .

Enzyme Inhibition :

  • Thiourea derivatives (e.g., compound 19) with electron-withdrawing groups (nitro, bromo) show promise as carbonic anhydrase inhibitors, suggesting that substituent polarity and steric effects modulate enzyme affinity .

Structural Flexibility :

  • Replacing the 4-chlorophenyl group with a phenethyl spacer (as in 4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide) may alter pharmacokinetic properties, such as membrane permeability and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.